5-ethyl-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
5-ethyl-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core, which is known for its biological activity, making it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[4,3-c]pyridin-3(5H)-one core with 2-methoxyphenylpiperazine under suitable conditions.
Ethylation and phenylation: These steps introduce the ethyl and phenyl groups at specific positions on the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-ethyl-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Lacks the ethyl group at the 5-position.
5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: Lacks the piperazine moiety.
Uniqueness
The presence of the ethyl group and the piperazine moiety in 5-ethyl-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one contributes to its unique chemical and biological properties, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-ethyl-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-3-28-17-20(24-21(18-28)26(33)31(27-24)19-9-5-4-6-10-19)25(32)30-15-13-29(14-16-30)22-11-7-8-12-23(22)34-2/h4-12,17-18H,3,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICMPOJHHJNWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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